

"Tert-butyl 3-bromo-1h-indole-1-carboxylate" molecular weight

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Compound of Interest

Compound Name: *Tert-butyl 3-bromo-1h-indole-1-carboxylate*

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Technical Guide: Tert-butyl 3-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3-bromo-1H-indole-1-carboxylate**, a key intermediate in organic synthesis and drug discovery. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in the development of novel therapeutics.

Core Compound Data

The following table summarizes the key quantitative data for **tert-butyl 3-bromo-1H-indole-1-carboxylate**.

Property	Value	Source
Molecular Weight	296.16 g/mol	[1]
Molecular Formula	C ₁₃ H ₁₄ BrNO ₂	[1] [2]
CAS Number	143259-56-7	[1]
Appearance	White to off-white solid	
IUPAC Name	tert-butyl 3-bromoindole-1-carboxylate	[1] [2]
Monoisotopic Mass	295.02079 Da	[1]

Synthesis of **tert-butyl 3-bromo-1H-indole-1-carboxylate**

The synthesis of **tert-butyl 3-bromo-1H-indole-1-carboxylate** is typically achieved through the electrophilic bromination of the N-Boc protected indole precursor. The tert-butoxycarbonyl (Boc) group serves to protect the indole nitrogen and modulate the reactivity of the indole ring.

Experimental Protocol: Bromination of N-Boc-indole

This protocol describes a general procedure for the synthesis of **tert-butyl 3-bromo-1H-indole-1-carboxylate** using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

- **tert-Butyl 1H-indole-1-carboxylate (N-Boc-indole)**
- **N-Bromosuccinimide (NBS)**
- **Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)**
- **Saturated aqueous sodium bicarbonate (NaHCO₃) solution**
- **Brine (saturated aqueous NaCl solution)**
- **Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)**

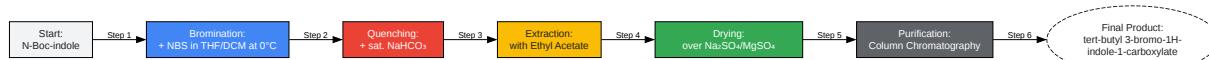
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0 °C using an ice bath.
- Slowly add N-bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **tert-butyl 3-bromo-1H-indole-1-carboxylate** as a solid.

Synthetic Workflow

The following diagram illustrates the synthesis and purification workflow for **tert-butyl 3-bromo-1H-indole-1-carboxylate**.

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Caption: Synthesis and purification workflow.

Applications in Drug Development

Tert-butyl 3-bromo-1H-indole-1-carboxylate is a versatile building block in medicinal chemistry due to the presence of the bromine atom, which serves as a handle for various cross-coupling reactions. This allows for the introduction of diverse functionalities at the 3-position of the indole scaffold, a common core in many biologically active compounds.

Key Reactions and Their Significance

The synthetic utility of this compound is primarily demonstrated in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

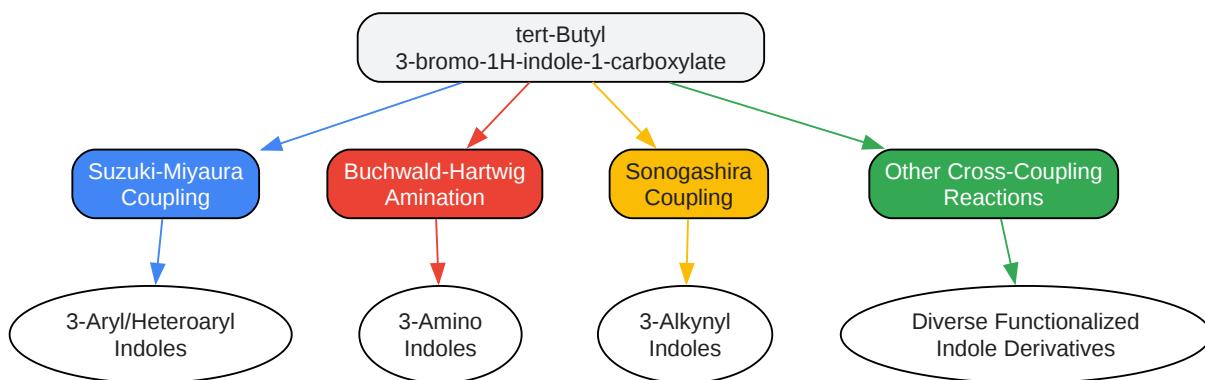
- **Suzuki-Miyaura Coupling:** This reaction facilitates the formation of carbon-carbon bonds by coupling with boronic acids or esters. This is a widely used method to synthesize biaryl and heteroaryl-substituted indoles, which are prevalent in many pharmaceutical agents.
- **Buchwald-Hartwig Amination:** This reaction allows for the formation of carbon-nitrogen bonds by coupling with various amines. This is a direct route to synthesize 3-aminoindole derivatives, which are important pharmacophores in numerous drug candidates.
- **Sonogashira Coupling:** This reaction enables the formation of carbon-carbon bonds between the bromoindole and terminal alkynes, leading to the synthesis of 3-alkynylindoles. These derivatives are valuable intermediates and have shown a range of biological activities.

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The ability to functionalize the 3-position of the indole ring using **tert**-butyl 3-bromo-1H-indole-1-carboxylate provides a versatile platform for the development of new pharmaceuticals.

butyl 3-bromo-1H-indole-1-carboxylate as a starting material makes it a valuable tool for the discovery and development of new therapeutic agents. For instance, various bromoindole derivatives have been investigated for their potential in developing new treatments for mycobacterium tuberculosis and pediatric brain tumors.[3]

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of **tert-butyl 3-bromo-1H-indole-1-carboxylate** as a versatile intermediate in the synthesis of diverse functionalized indole derivatives through various cross-coupling reactions.



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Caption: Synthetic utility in cross-coupling reactions.

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